

Spectroscopic Analysis of 2-(4-Nitrophenyl)oxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)oxirane

Cat. No.: B1220430

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This guide provides an in-depth overview of the spectroscopic data for **2-(4-Nitrophenyl)oxirane**, also known as 4-nitrostyrene oxide. It is intended for researchers, scientists, and professionals in drug development, offering key data and experimental context for the characterization of this compound. The molecular formula for **2-(4-Nitrophenyl)oxirane** is $C_8H_7NO_3$, with a molecular weight of approximately 165.15 g/mol .^[1] The compound typically appears as a white to light yellow solid with a melting point in the range of 83°C to 87°C.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-(4-Nitrophenyl)oxirane**. Spectra are typically acquired in deuterated chloroform ($CDCl_3$) at room temperature.^[1]

1H NMR Data

The proton NMR spectrum shows characteristic signals for both the aromatic and oxirane ring protons. The strong electron-withdrawing effect of the nitro group causes a significant downfield shift of the aromatic protons. Protons on the epoxide ring typically appear in the 2.5-3.5 ppm region.^[2]

Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
8.22	ddd	9.4, 2.0, 1.5	2H, Aromatic (ortho to -NO ₂)[1]
7.55	d	9.4	2H, Aromatic (meta to -NO ₂)[1]
~4.15	m	-	1H, Oxirane CH
~3.18	dd	5.5, 4.0	1H, Oxirane CH ₂
~2.75	dd	5.5, 2.5	1H, Oxirane CH ₂

Note: Approximate shifts for oxirane protons are based on values for structurally similar compounds.[3]

¹³C NMR Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the nitro group deshields the attached aromatic carbon (ipso) and the carbon at the para position. [1]

Chemical Shift (δ) / ppm	Assignment
147-148	Aromatic C (ipso, attached to oxirane)[1]
146-147	Aromatic C (para, attached to -NO ₂)[1]
~126	Aromatic CH (ortho to -NO ₂)
~124	Aromatic CH (meta to -NO ₂)
52	Oxirane CH[1]
46	Oxirane CH ₂ [1]

Infrared (IR) Spectroscopy

The IR spectrum of **2-(4-Nitrophenyl)oxirane** is dominated by strong absorption bands from the nitro (NO_2) group.[4] These bands are among the most characteristic in the mid-infrared region, making the nitro group's presence easy to confirm.[4][5]

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~3000-2900	Medium	Aliphatic C-H Stretch (Oxirane)
1550-1475	Strong	Asymmetric NO_2 Stretch[6][7]
1360-1290	Strong	Symmetric NO_2 Stretch[6][7]
~1250	Medium-Strong	Asymmetric C-O-C Stretch (Oxirane)
~850	Strong	C-N Stretch & NO_2 Scissor[5]

Mass Spectrometry (MS)

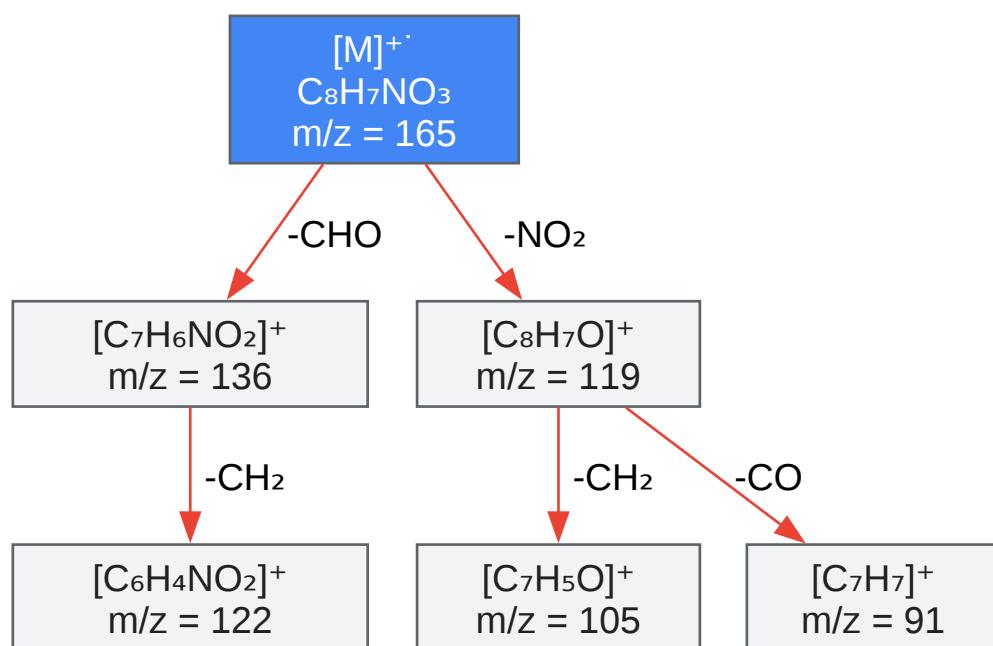
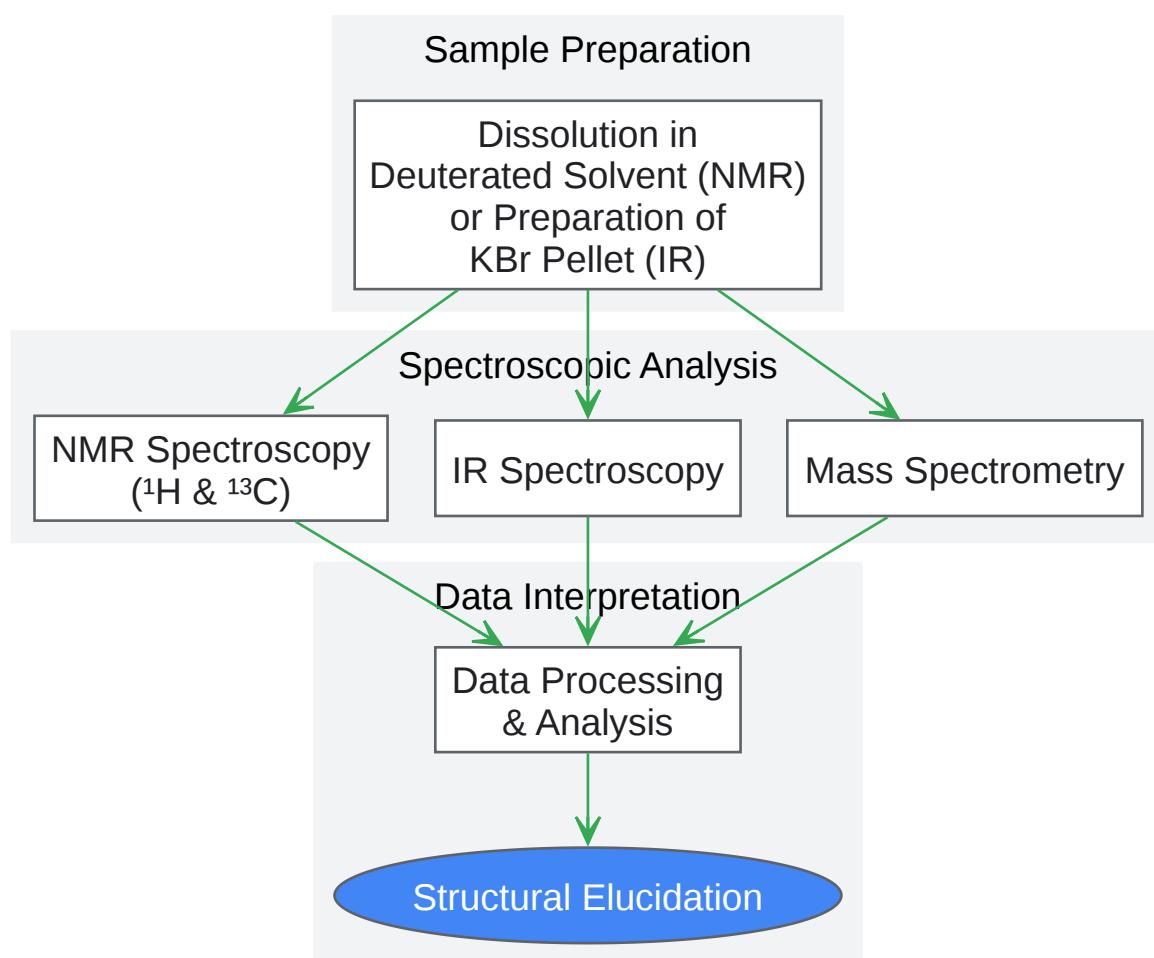
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass of **2-(4-Nitrophenyl)oxirane** is 165.0426 g/mol .[1] Electron Ionization (EI) is a common technique used for this analysis.[8]

m/z	Proposed Fragment	Formula
165	$[\text{M}]^+$	$[\text{C}_8\text{H}_7\text{NO}_3]^+$
136	$[\text{M} - \text{CHO}]^+$	$[\text{C}_7\text{H}_6\text{NO}_2]^+$
122	$[\text{M} - \text{C}_2\text{H}_3\text{O}]^+$	$[\text{C}_6\text{H}_4\text{NO}_2]^+$
119	$[\text{M} - \text{NO}_2]^+$	$[\text{C}_8\text{H}_7\text{O}]^+$
105	$[\text{C}_7\text{H}_5\text{O}]^+$	$[\text{C}_7\text{H}_5\text{O}]^+$
91	$[\text{C}_7\text{H}_7]^+$	$[\text{C}_7\text{H}_7]^+$

Experimental Protocols & Visualizations

General Experimental Workflow

The characterization of **2-(4-Nitrophenyl)oxirane** follows a standard analytical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to achieve structural elucidation.



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